

Synthetic Routes to 2-Nitrothiophene-3-carbaldehyde Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: 2-Nitrothiophene-3-carbaldehyde

Cat. No.: B3265802

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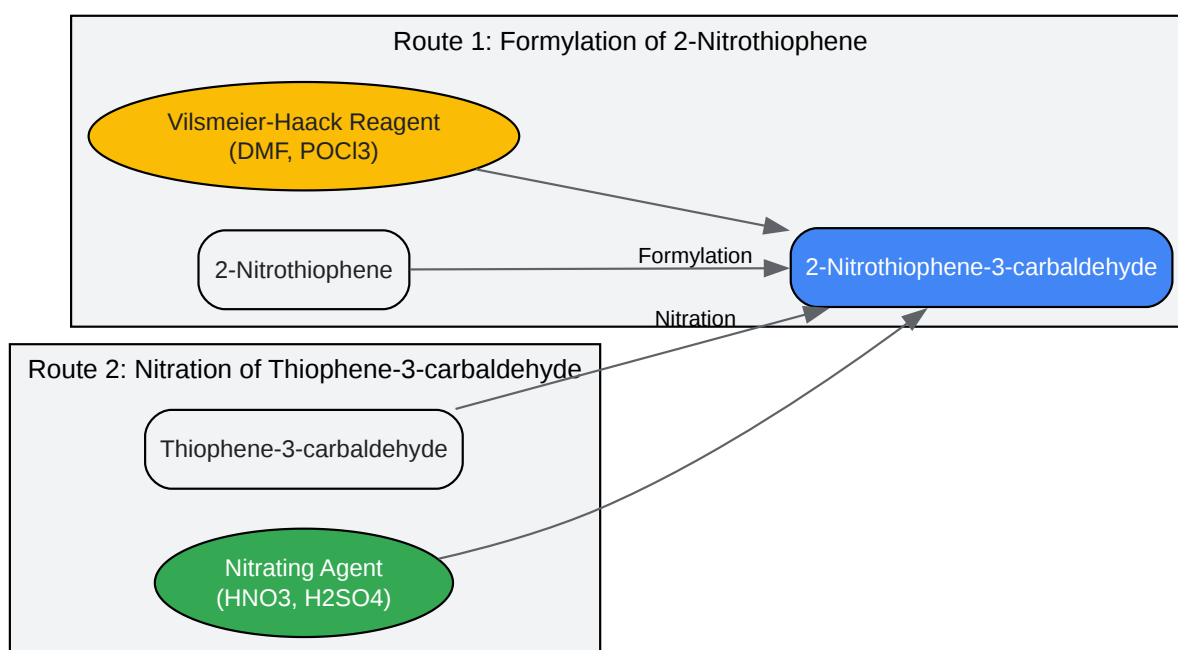
This document provides detailed application notes and protocols for the synthesis of **2-nitrothiophene-3-carbaldehyde** and its derivatives. This key intermediate is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of its functional groups, which allows for the construction of a wide array of complex heterocyclic systems.

Introduction

2-Nitrothiophene-3-carbaldehyde is a valuable synthetic building block characterized by a thiophene ring bearing a nitro group at the 2-position and a carbaldehyde group at the 3-position. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the thiophene ring, making the aldehyde group a versatile handle for further chemical modifications.^[1] Derivatives of this compound have shown a broad spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties.^[1] The primary synthetic strategies for obtaining **2-nitrothiophene-3-carbaldehyde** involve two main sequential functionalization approaches: the formylation of 2-nitrothiophene and the nitration of thiophene-3-carbaldehyde.^[1]

Core Synthetic Pathways

The two principal retrosynthetic pathways for **2-nitrothiophene-3-carbaldehyde** are illustrated below. The choice of route often depends on the availability of starting materials and the desired substitution pattern on the thiophene ring.



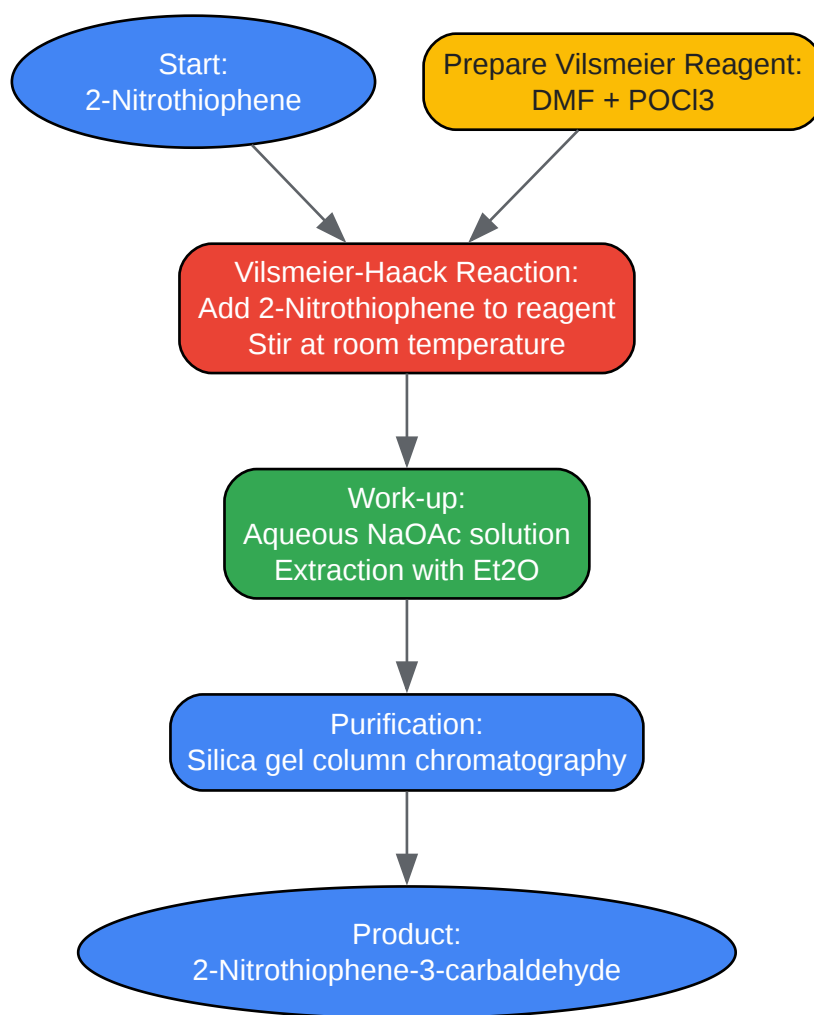
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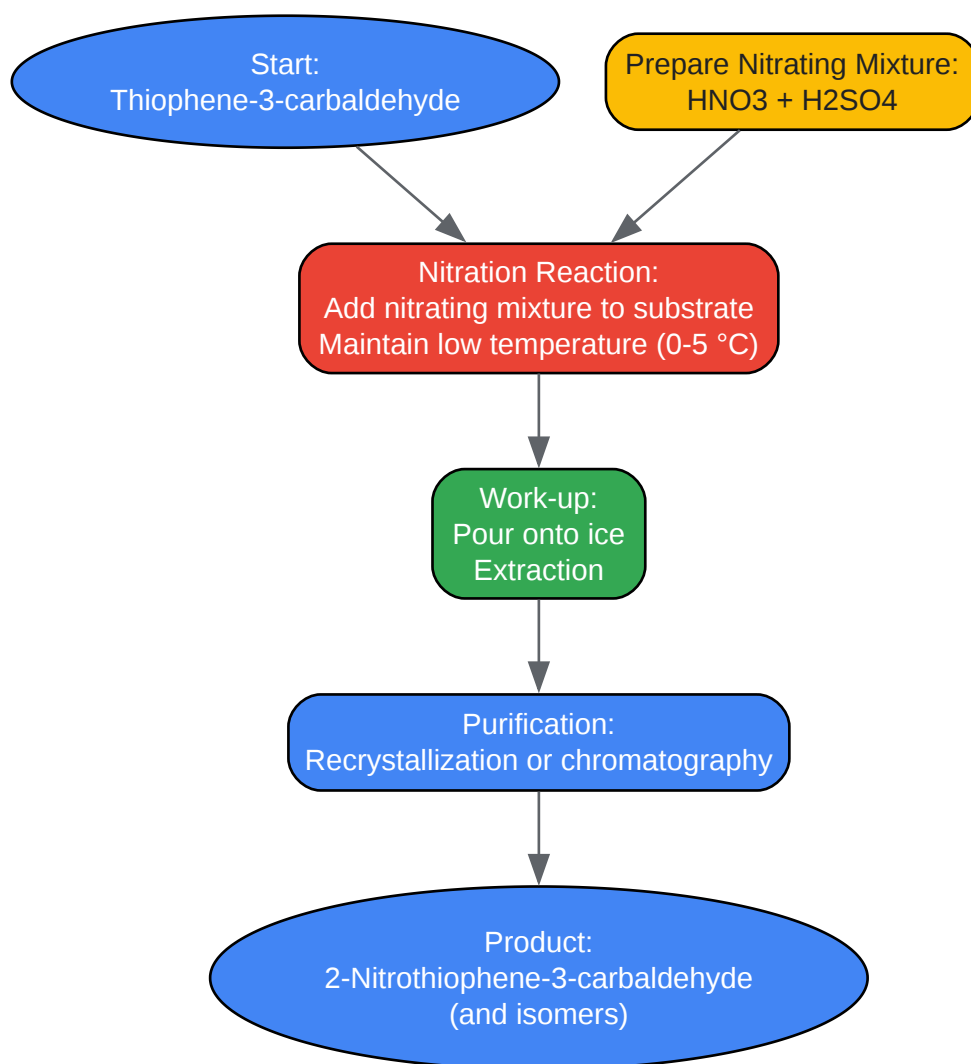
Fig. 1: Retrosynthetic analysis of **2-Nitrothiophene-3-carbaldehyde**.

Route 1: Vilsmeier-Haack Formylation of 2-Nitrothiophene

This route introduces the aldehyde group onto a pre-existing 2-nitrothiophene ring. The nitro group at the 2-position directs the incoming formyl group to the adjacent 3-position.^[1] The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Experimental Workflow





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References

- 1. 2-Nitrothiophene-3-carbaldehyde | 41057-04-9 | Benchchem [benchchem.com]
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